Glycopyrronium - 13283-82-4

Glycopyrronium

Catalog Number: EVT-1538018
CAS Number: 13283-82-4
Molecular Formula: C19H28NO3+
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-cyclopentyl-2-hydroxy-2-phenylacetic acid (1,1-dimethyl-3-pyrrolidin-1-iumyl) ester is a member of benzenes.
Glycopyrronium, also known as NVA237 or glycopyrrolate, is a racemic mixture of two enantiomers. They are both quaternary ammonium compounds and long acting muscarinic antagonists. It is one of the most commonly prescribed anticholinergic medications. Early research into glycopyrronium use was for its indication as an adjunct therapy in the treatment of peptic ulcers. Later research, taking advantage of the systemic distribution of muscarinic receptors through the body, found that glycopyrronium could also be used for reducing sweat gland, oral, airway, and gastric secretions; as well as reducing cardiac inhibitory reflexes; and reducing bronchoconstriction in COPD. Glycopyrronium is commonly prescribed as a first line treatment for a wide variety indications and is considered to have a wider therapeutic window than [tiotropium]. Glycopyrronium was originally granted FDA approval on 11 August 1961.
Glycopyrronium is a natural product found in Rhizoglyphus robini with data available.
A muscarinic antagonist used as an antispasmodic, in some disorders of the gastrointestinal tract, and to reduce salivation with some anesthetics.
Source and Classification

Glycopyrronium is derived from the natural alkaloid atropine but is modified to enhance its pharmacological profile and reduce side effects. It belongs to the class of drugs known as antimuscarinics, which include other compounds like ipratropium and tiotropium. Glycopyrronium is specifically noted for its longer duration of action compared to other anticholinergics, making it suitable for once-daily dosing in chronic conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of glycopyrronium typically involves several key steps:

  1. Initial Coupling: The process begins with the reaction of N-methylpyrrolidin-3-ol with acetic acid derivatives, such as 2-oxo-2-phenyl acetic acid. This step forms an intermediate compound that is crucial for further reactions.
  2. Grignard Reaction: Following the initial coupling, a Grignard reaction is employed where the intermediate reacts with phenyl magnesium bromide to form glycopyrronium bromide. This method allows for the introduction of the aromatic ring, which is essential for the compound's activity.
  3. Purification: The crude product undergoes purification processes such as crystallization to yield pure glycopyrronium bromide suitable for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

Glycopyrronium has a complex molecular structure characterized by:

  • Chemical Formula: C19H28BrN2O3
  • Molecular Weight: 394.34 g/mol
  • Structural Features: The compound features a quaternary ammonium group, an ester functional group, and multiple chiral centers, which contribute to its pharmacological properties.

The three-dimensional arrangement of atoms in glycopyrronium allows it to effectively bind to muscarinic receptors, inhibiting acetylcholine's action .

Chemical Reactions Analysis

Reactions and Technical Details

Glycopyrronium participates in various chemical reactions that are essential for its synthesis and degradation:

  1. Hydrolysis: Glycopyrronium can undergo hydrolysis under acidic or basic conditions, leading to the formation of N-methylpyrrolidin-3-ol and other by-products.
  2. Degradation Pathways: The stability of glycopyrronium in different pH environments has been studied extensively, revealing that it maintains integrity under physiological conditions but may degrade in extreme pH levels .
  3. Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to analyze glycopyrronium and its impurities during synthesis and formulation processes .
Mechanism of Action

Process and Data

Glycopyrronium exerts its therapeutic effects through competitive inhibition of muscarinic acetylcholine receptors located in various tissues:

  1. Receptor Binding: By binding to these receptors, glycopyrronium prevents acetylcholine from eliciting its effects, particularly in smooth muscles of the airways and salivary glands.
  2. Physiological Effects: This inhibition leads to bronchodilation (widening of air passages) and reduced secretions from glands, making it beneficial for patients with COPD or those undergoing surgery .

The onset of action typically occurs within 30 minutes, with a duration that can last up to 24 hours.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glycopyrronium exhibits several notable physical and chemical properties:

  • Appearance: A white to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol but poorly soluble in organic solvents like chloroform.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Glycopyrronium has a variety of applications in medicine:

  1. Chronic Obstructive Pulmonary Disease Management: It is used as a long-acting bronchodilator to improve lung function in patients with COPD.
  2. Preoperative Medication: It reduces salivation during surgeries requiring general anesthesia.
  3. Off-label Uses: Investigated for potential use in treating excessive sweating (hyperhidrosis) due to its anticholinergic effects.

Research continues into additional therapeutic uses, including its role in treating gastrointestinal disorders due to its ability to decrease motility .

Introduction to Glycopyrronium: Historical Context and Pharmacological Classification

Discovery and Development of Glycopyrronium as a Quaternary Ammonium Compound

The therapeutic application of anticholinergic agents dates back millennia, with ancient Egyptian, Indian, and Greek medical practices documenting the inhalation of Datura-containing preparations (rich in atropine-like alkaloids) for respiratory ailments [8]. The formal isolation of atropine in the 19th century paved the way for synthetic anticholinergics. Glycopyrronium emerged from systematic efforts to overcome the blood-brain barrier permeability and associated central nervous system (CNS) side effects (e.g., drowsiness, confusion) of tertiary amines like atropine and scopolamine.

The quaternary ammonium structure of glycopyrronium—characterized by a permanently charged nitrogen atom incorporated within a heterocyclic ring—was deliberately engineered to limit CNS penetration. Synthesized in the mid-20th century, glycopyrronium bromide received initial FDA approval in 1961 for peptic ulcer management [6]. Its development was driven by the need for agents that could reduce gastric secretions without causing cognitive impairment, particularly in perioperative settings. Early pharmacological studies confirmed its polar molecular structure resulted in minimal transfer across lipid membranes, including the blood-brain barrier and placenta [1] [13]. This property established glycopyrronium as a peripherally selective antimuscarinic, making it suitable for long-term use in chronic conditions where central side effects posed significant limitations with older agents.

Table 1: Key Historical Milestones in Glycopyrronium Development

Time PeriodDevelopment PhaseSignificance
Pre-19th CenturyTraditional UseDatura and other anticholinergic plants smoked/inhaled for respiratory conditions [8]
1800sAlkaloid IsolationAtropine and scopolamine isolated from plants, revealing antimuscarinic properties
1961Initial FDA ApprovalGlycopyrronium approved for peptic ulcer disease [6]
1970sPerioperative AdoptionIntravenous formulation widely adopted to control secretions and prevent bradycardia during surgery [1]
Post-2010Respiratory IndicationsInhaled formulations approved globally for COPD maintenance therapy [4] [5]

Structural Evolution from Early Anticholinergics to Modern Formulations

Glycopyrronium's molecular design represents a calculated departure from classical anticholinergics. As shown in Figure 1, atropine features a tertiary amine (readily protonated but capable of crossing lipid membranes), whereas glycopyrronium incorporates a quaternary nitrogen within a pyrrolidinium ring, conferring permanent positive charge. This fundamental difference underpins its peripherally restricted pharmacological profile [1] [6].

The structural formula of glycopyrronium bromide is C₁₉H₂₈BrNO₃, with a molar mass of 398.341 g·mol⁻¹ [1]. The cyclopentyl and phenylacetoxy groups attached to the central carbon adjacent to the quaternary nitrogen are critical for high-affinity binding to muscarinic receptor subtypes, particularly M1 and M3 receptors responsible for secretion control and smooth muscle contraction [6]. Modern formulation science has further optimized its delivery:

  • Inhalation Powders (DPIs): Glycopyrronium (as bromide) was formulated as a dry powder for inhalation (e.g., Seebri Breezhaler®), utilizing lactose carrier particles to ensure deep lung deposition. Doses (e.g., 50 μg once daily) are significantly lower than oral formulations due to direct lung targeting and avoidance of first-pass metabolism [4].
  • Co-suspension Technology: Innovative metered-dose inhalers (MDIs) like Bevespi Aerosphere® co-suspend glycopyrronium with formoterol fumarate (a LABA) on porous phospholipid particles. This technology ensures dose uniformity and stability of the combination [4].
  • Topical Delivery Systems: For hyperhidrosis, glycopyrronium is formulated in pre-saturated cloths (Qbrexza®) enabling direct application with minimal systemic absorption [1] [11].

Table 2: Structural and Formulation Evolution of Key Anticholinergics

CompoundCore Chemical StructureKey Functional GroupsModern Formulations
AtropineTertiary amine (Tropine alkaloid)Ester-linked tropine + tropic acidInjectable solution, eye drops
Ipratropium BromideQuaternary ammonium (N-isopropyl noratropine)Isopropyl group at quaternary NNebulized solution, pMDI
Glycopyrronium BromideQuaternary ammonium (Pyrrolidinium ring)Cyclopentyl(hydroxy)phenylacetate esterDPI (Seebri®), MDI (Combinations), Topical cloth (Qbrexza®), Oral solution (Cuvposa®) [1] [4] [6]
Aclidinium BromideQuaternary ammonium (Tropanol derivative)Hydroxydiphenylacetate esterDPI (Tudorza®)

Regulatory Milestones in Global Approval and Therapeutic Adoption

Glycopyrronium's regulatory journey reflects its expanding therapeutic utility across multiple medical domains:

  • Initial Approvals (1960s-2000s): Following its 1961 FDA clearance for peptic ulcer disease and reduction of secretions, glycopyrronium became a staple in anesthesiology. Its pairing with neostigmine (a cholinesterase inhibitor used to reverse neuromuscular blockade) became standard practice to prevent neostigmine-induced bradycardia [1] [13].
  • Pediatric Drooling Indication (2010s): In 2010, the FDA approved Cuvposa® (glycopyrrolate oral solution) for chronic severe drooling in pediatric patients (aged 3-18) with neurologic conditions like cerebral palsy. Health Canada's 2013 approval emphasized its efficacy demonstrated in a pivotal randomized trial showing a 75% responder rate (≥3-point reduction on drooling scale) versus 11% for placebo [2].
  • Respiratory Approvals (Post-2012): A significant milestone occurred in September 2012 when the European Medicines Agency (EMA) approved inhaled glycopyrronium (Seebri Breezhaler®, 50 μg once daily) for maintenance bronchodilation in Chronic Obstructive Pulmonary Disease (COPD) [1] [4]. Subsequent approvals included:
  • USA (2015): Seebri Neohaler® (glycopyrrolate) inhalation powder.
  • USA (2018): Qbrexza® cloth (glycopyrrolate topical) for primary axillary hyperhidrosis, marking the first FDA-approved pharmacologic treatment specifically developed for excessive sweating [1] [11].
  • Combination Therapies (2020s): Fixed-dose combinations received approvals, including:
  • Ultibro Breezhaler® (indacaterol/glycopyrronium) for COPD (EMA 2013, FDA 2015).
  • Bevespi Aerosphere® (glycopyrronium/formoterol fumarate) MDI for COPD (FDA 2016).
  • Enerzair Breezhaler® (indacaterol/glycopyrronium/mometasone) for asthma (Health Canada 2020 for adults uncontrolled on ICS/LABA) [5].

Glycopyrronium's inclusion on the World Health Organization's List of Essential Medicines underscores its global therapeutic importance [1] [12]. Its regulatory evolution—from an injectable for perioperative care to targeted topical, oral, and inhaled formulations—demonstrates successful adaptation to diverse clinical needs while leveraging its core pharmacology.

Table 3: Major Global Regulatory Milestones for Glycopyrronium Formulations

YearRegion/AgencyFormulation/ProductIndication(s)
1961FDA (USA)Glycopyrrolate InjectionPeptic ulcer; Reduction of secretions
2010FDA (USA)Cuvposa® (Oral Solution)Chronic severe drooling in neurologic conditions (pediatrics)
2012EMA (EU)Seebri Breezhaler® (Inhaled DPI)COPD maintenance
2013Health CanadaCuvposa® (Oral Solution)Severe drooling in cerebral palsy/neurologic conditions [2]
2015FDA (USA)Seebri Neohaler® (Inhaled DPI)COPD maintenance
2016FDA (USA)Bevespi Aerosphere® (Glycopyrronium/Formoterol MDI)COPD maintenance
2018FDA (USA)Qbrexza® (Topical Cloth)Primary axillary hyperhidrosis [1] [11]
2020Health CanadaEnerzair Breezhaler® (Indacaterol/Glycopyrronium/Mometasone DPI)Asthma (Adults uncontrolled on ICS/LABA) [5]

Properties

CAS Number

13283-82-4

Product Name

Glycopyrronium

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

Molecular Formula

C19H28NO3+

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1

InChI Key

ANGKOCUUWGHLCE-UHFFFAOYSA-N

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Solubility

9.44e-04 g/L

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.